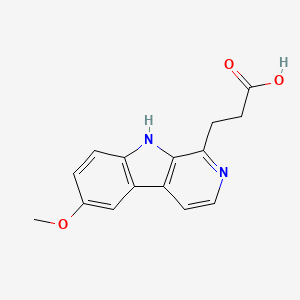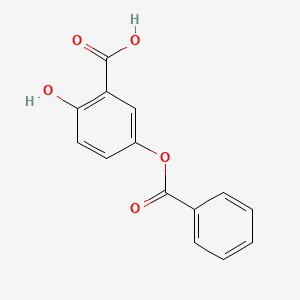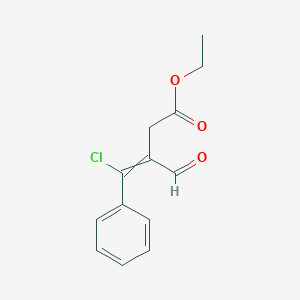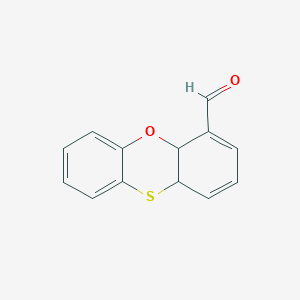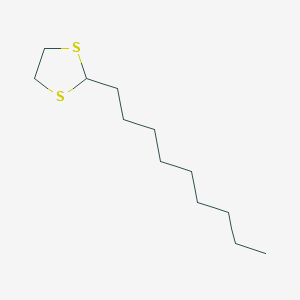
1,3-Dithiolane, 2-nonyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dithiolane, 2-nonyl-: is an organosulfur compound characterized by a five-membered ring containing two sulfur atoms and one carbon atom. This compound is part of the broader class of 1,3-dithiolanes, which are known for their stability and versatility in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dithiolanes, including 1,3-Dithiolane, 2-nonyl-, can be synthesized from carbonyl compounds through a reaction with 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the 1,3-dithiolane ring.
Industrial Production Methods: Industrial production of 1,3-Dithiolane, 2-nonyl- often involves the use of efficient catalysts such as yttrium triflate or tungstophosphoric acid to achieve high yields and selectivity . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dithiolane, 2-nonyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts
Substitution: Organolithium (RLi), Grignard reagents (RMgX)
Major Products Formed:
Oxidation: Sulfoxides and sulfones
Reduction: Thiols and thioethers
Substitution: Various organosulfur compounds
Wissenschaftliche Forschungsanwendungen
1,3-Dithiolane, 2-nonyl- has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in multistep organic syntheses.
Biology: Investigated for its potential role in biological systems due to its sulfur-containing structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of 1,3-Dithiolane, 2-nonyl- involves its ability to form stable thioacetal linkages with carbonyl compounds . This stability is due to the resonance stabilization provided by the sulfur atoms in the ring. The compound can also undergo deprotonation to form reactive intermediates that participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
1,2-Dithiolane: Another isomer of 1,3-dithiolane, differing in the position of the sulfur atoms.
1,3-Dithiane: A six-membered ring analog of 1,3-dithiolane, with similar chemical properties.
Uniqueness: 1,3-Dithiolane, 2-nonyl- is unique due to its specific ring structure and the presence of a nonyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring stability and reactivity under various conditions .
Eigenschaften
CAS-Nummer |
131195-53-4 |
|---|---|
Molekularformel |
C12H24S2 |
Molekulargewicht |
232.5 g/mol |
IUPAC-Name |
2-nonyl-1,3-dithiolane |
InChI |
InChI=1S/C12H24S2/c1-2-3-4-5-6-7-8-9-12-13-10-11-14-12/h12H,2-11H2,1H3 |
InChI-Schlüssel |
DYNKHQGIKHTBME-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1SCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


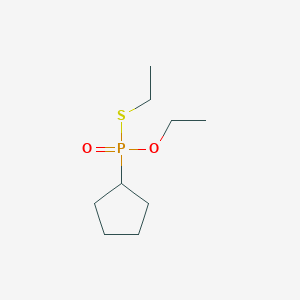
![3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol](/img/structure/B14272299.png)
![Acetic acid, 2,2'-[butylidenebis(thio)]bis-](/img/structure/B14272309.png)
![tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane](/img/structure/B14272316.png)
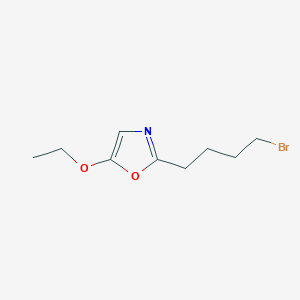
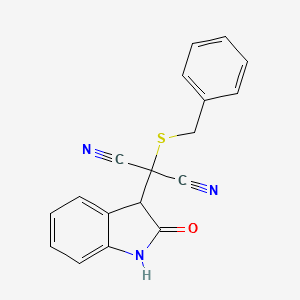
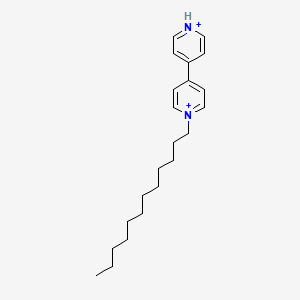
![6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14272352.png)
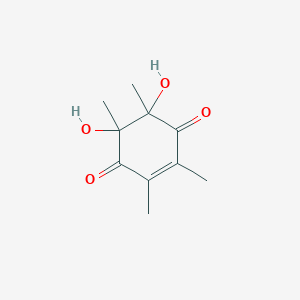
![Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14272365.png)
